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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)pyridin-2-amine

Cat. No.: B1317218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-(4-Chlorophenyl)pyridin-2-amine. Due to the limited availability of published
experimental data for this specific molecule, this guide combines predicted data with
established experimental protocols for analogous compounds. This information is intended to
serve as a valuable resource for the characterization and analysis of this and structurally
related compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 5-(4-
Chlorophenyl)pyridin-2-amine.

Table 1: Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental
composition of a compound. While experimental data is not widely published, predicted values
provide a reliable reference.
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Adduct Predicted m/z
[M+H]* 205.05271
[M+Na]* 227.03465
[M-H]~ 203.03815

[M]*+ 204.04488
Monoisotopic Mass 204.04543 Da

Data sourced from PubChem CID 13242644.[1]

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted/Expected)

Experimental NMR data for 5-(4-Chlorophenyl)pyridin-2-amine is not readily available in the
public domain. The following table outlines the expected chemical shifts based on the analysis
of structurally similar compounds, such as 2-aminopyridines and 4-substituted chlorobenzenes.

IH NMR (Proton NMR)
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Proton Assignment

Expected Chemical

. Multiplicity Notes
Shift (6, ppm)

Pyridine H-3, H-4, H-6

The exact shifts and
coupling constants will
depend on the
electronic effects of
6.5-8.5 d,dd, s the amino and
chlorophenyl groups.
The H-6 proton is
expected to be the

most downfield.

Chlorophenyl H-2', H-

Protons ortho to the

73-7.6 d (J=8-9Hz) _
6' chloro substituent.
Chlorophenyl H-3', H- Protons meta to the
73-7.6 d (J=8-9Hz) .

5' chloro substituent.
Broad singlet,
chemical shift can be

Amino (-NHz) 45-6.0 brs solvent-dependent

and may exchange
with D20.

13C NMR (Carbon NMR)
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Expected Chemical Shift

Carbon Assignment Notes
(3, ppm)
o Carbon attached to the amino
Pyridine C-2 (C-NH2) 155 - 165 o ]
group, significantly shielded.
o Aromatic carbons of the
Pyridine C-3, C-4, C-5, C-6 105 - 150 o
pyridine ring.
Carbon bearing the chloro
Chlorophenyl C-1' (C-Cl) 130 - 140 ]
substituent.
Carbons ortho to the chloro
Chlorophenyl C-2', C-6' 128 - 135 )
substituent.
Carbons meta to the chloro
Chlorophenyl C-3', C-5' 125-130 )
substituent.
Quaternary carbon attached to
Chlorophenyl C-4' 135 - 145

the pyridine ring.

Table 3: Infrared (IR) Spectroscopy Data (Expected)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Expected
Vibrational Mode Wavenumber Intensity Notes
(cm™)
Primary amines
N-H Stretch .
) ) typically show two
(asymmetric & 3300 - 3500 Medium S )
) bands in this region.
symmetric)
[2]
Characteristic of C-H
) ) bonds in the pyridine
Aromatic C-H Stretch 3000 - 3100 Medium
and chlorophenyl
rings.
Scissoring vibration of
N-H Bend 1580 - 1650 Strong ] ]
the primary amine.[2]
Multiple bands are
Aromatic C=C Stretch 1400 - 1600 Medium-Strong expected due to the
two aromatic rings.
Stretching vibration of
C-N Stretch the bond between the
) 1250 - 1335 Strong o ]
(Aromatic) pyridine ring and the
amino group.[2]
Characteristic
C-CI Stretch 700 - 850 Strong absorption for the
carbon-chlorine bond.
The pattern of these
) bands can provide
Aromatic C-H Bend ) )
690 - 900 Strong information about the

(Out-of-Plane)

substitution pattern of

the rings.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data,

based on standard laboratory practices for similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Weigh approximately 5-10 mg of 5-(4-Chlorophenyl)pyridin-2-amine.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).
» Transfer the solution into a 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

e H NMR:

o

A standard proton experiment is performed.

[¢]

The spectral width is typically set to 12-16 ppm.

[e]

A relaxation delay of 1-2 seconds is used between pulses.

[e]

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise
ratio.

o BC NMR:

(¢]

A proton-decoupled carbon experiment is performed.

[¢]

The spectral width is set to approximately 200-220 ppm.

o

A longer relaxation delay (2-5 seconds) is often necessary due to the longer relaxation
times of carbon nuclei.

[¢]

A significantly larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Place a small amount of finely ground, dry potassium bromide (KBr) in a mortar.

Add a small quantity of the sample (approximately 1-2% by weight).

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

Data Acquisition:
» Record a background spectrum of the empty sample compartment.
o Place the KBr pellet containing the sample in the spectrometer's sample holder.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

e Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a
concentration of approximately 1 mg/mL.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent
or a solvent mixture compatible with the mass spectrometer.

Data Acquisition (High-Resolution Mass Spectrometer):

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

e The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and
temperature) are optimized to achieve maximum signal intensity for the molecular ion.

o Data is acquired in both positive and negative ion modes to observe different adducts (e.g.,
[M+H]*, [M+Na]*, [M-H]").
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Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 5-(4-Chlorophenyl)pyridin-2-amine.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth
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and industry. Email: info@benchchem.com
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